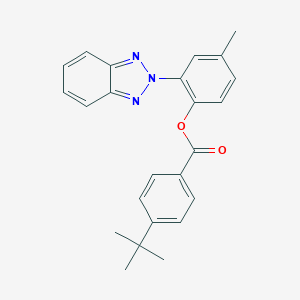

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-tert-butylbenzoate

Description

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-tert-butylbenzoate is a chemical compound known for its ultraviolet (UV) absorbing properties. It is widely used in various industries to protect materials from the harmful effects of UV radiation. This compound belongs to the class of benzotriazole UV absorbers, which are known for their stability and effectiveness in preventing UV-induced degradation.

Properties

Molecular Formula |

C24H23N3O2 |

|---|---|

Molecular Weight |

385.5g/mol |

IUPAC Name |

[2-(benzotriazol-2-yl)-4-methylphenyl] 4-tert-butylbenzoate |

InChI |

InChI=1S/C24H23N3O2/c1-16-9-14-22(21(15-16)27-25-19-7-5-6-8-20(19)26-27)29-23(28)17-10-12-18(13-11-17)24(2,3)4/h5-15H,1-4H3 |

InChI Key |

NCKOSPKXLBIQKR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C)N3N=C4C=CC=CC4=N3 |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C)N3N=C4C=CC=CC4=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-tert-butylbenzoate typically involves the reaction of 2-(2H-benzotriazol-2-yl)-4-methylphenol with 4-tert-butylbenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-tert-butylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The benzotriazole ring and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzotriazole compounds.

Scientific Research Applications

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-tert-butylbenzoate has a wide range of scientific research applications:

Chemistry: Used as a UV stabilizer in polymers, coatings, and adhesives to prevent degradation caused by UV radiation.

Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.

Medicine: Explored for its potential use in sunscreen formulations and other dermatological applications to protect the skin from UV radiation.

Industry: Widely used in the manufacturing of plastics, rubbers, and other materials that require UV protection to enhance their durability and lifespan.

Mechanism of Action

The primary mechanism by which 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-tert-butylbenzoate exerts its effects is through the absorption of UV radiation. The benzotriazole moiety in the compound absorbs UV light, preventing it from reaching and degrading the underlying material. This absorption process involves the excitation of electrons within the benzotriazole ring, which dissipates the absorbed energy as heat, thereby protecting the material from UV-induced damage.

Comparison with Similar Compounds

Similar Compounds

2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Known for its high UV absorption efficiency and stability.

2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another benzotriazole-based UV absorber with similar properties but different substituents.

2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Used in high-temperature applications due to its enhanced thermal stability.

Uniqueness

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-tert-butylbenzoate is unique due to its specific combination of substituents, which provide a balance of UV absorption efficiency, stability, and compatibility with various materials. Its tert-butyl group enhances its solubility in organic solvents, making it suitable for a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.